molecular formula C17H14ClFN2O3 B12183616 1-(3-chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12183616
M. Wt: 348.8 g/mol
InChI Key: IPYMHHFVNAFQJE-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and substituted phenyl rings. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the carboxamide group: This step often involves the reaction of the pyrrolidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester.

    Substitution on the phenyl rings:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research is conducted to explore its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

1-(3-chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-chloro-4-fluorophenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a methoxy group instead of a hydroxy group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(3-chloro-4-fluorophenyl)-N-(4-aminophenyl)-5-oxopyrrolidine-3-carboxamide: The presence of an amino group instead of a hydroxy group can lead to different interactions with biological targets and potentially different pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClFN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H14ClFN2O3/c18-14-8-12(3-6-15(14)19)21-9-10(7-16(21)23)17(24)20-11-1-4-13(22)5-2-11/h1-6,8,10,22H,7,9H2,(H,20,24)

InChI Key

IPYMHHFVNAFQJE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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